8-(Difluoromethyl)quinolin-6-amine
CAS No.:
Cat. No.: VC20271545
Molecular Formula: C10H8F2N2
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F2N2 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 8-(difluoromethyl)quinolin-6-amine |
| Standard InChI | InChI=1S/C10H8F2N2/c11-10(12)8-5-7(13)4-6-2-1-3-14-9(6)8/h1-5,10H,13H2 |
| Standard InChI Key | OBTFFRIESXMFHY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=CC(=C2N=C1)C(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
8-(Difluoromethyl)quinolin-6-amine belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key features include:
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IUPAC Name: 8-(difluoromethyl)quinolin-6-amine
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Canonical SMILES:
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InChI Key: .
The difluoromethyl group at position 8 enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration, while the amine at position 6 serves as a site for further functionalization .
Physicochemical Properties
While specific data on solubility and logP are unavailable, analogous quinoline derivatives exhibit moderate water solubility and logP values between 2–4, suggesting balanced hydrophilicity and lipophilicity . The compound’s purity in commercial preparations is typically ≥95%, as noted by suppliers like J&K Chemical .
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis of 8-(Difluoromethyl)quinolin-6-amine involves multi-step reactions starting from quinoline precursors. A common approach includes:
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Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.
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Electrophilic Substitution: Introduction of the difluoromethyl group via halogen exchange or direct fluorination.
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Amination: Functionalization at position 6 using nucleophilic aromatic substitution or catalytic amination.
Optimal yields (≥70%) require precise control of reaction parameters, such as temperature (80–120°C) and solvent selection (e.g., DMF or THF).
Derivative Synthesis
Modifications at the amine group (R) and the difluoromethyl moiety (R) have been explored to enhance bioactivity. For example:
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Amino Acid Conjugates: Attachment of lysine or leucine improves antileishmanial activity .
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Alkoxy Substituents: Longer alkoxy chains (e.g., pentyloxy) increase antimalarial potency .
Pharmacological Activities
Antimalarial Activity
8-Quinolinamine derivatives exhibit potent activity against Plasmodium falciparum strains:
| Compound Variant | IC (D6 Strain, ng/mL) | IC (W2 Strain, ng/mL) |
|---|---|---|
| 8-(Difluoromethyl)-6-NH | 22–4760 | 20–4760 |
| C-5 Pentaloxy Derivative | 20 | 22 |
In murine models, analogues cured 100% of Plasmodium berghei-infected mice at 25 mg/kg/day and suppressed multidrug-resistant P. yoelii nigeriensis at 50 mg/kg/day .
Antileishmanial Activity
Against Leishmania donovani, select derivatives demonstrated IC values comparable to pentamidine:
| Compound | IC (μg/mL) | IC (μg/mL) |
|---|---|---|
| 53 | 0.84 | 1.95 |
| 98 | 1.81 | 2.93 |
| Pentamidine | 1.1 | 2.5 |
Hydrophobic amino acid conjugates (e.g., leucine, phenylalanine) showed enhanced efficacy, underscoring the role of lipophilicity in targeting intracellular parasites .
Antimicrobial Properties
The compound’s broad-spectrum activity includes:
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Antifungal: IC = 0.67–19.38 μg/mL against Candida albicans and Cryptococcus neoformans.
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Antibacterial: MIC = 1.33–20 μg/mL against Staphylococcus aureus and Mycobacterium intracellulare .
| Supplier | Purity | Catalog Number |
|---|---|---|
| VulcanChem | ≥95% | VC20271545 |
| J&K Chemical | 95% | ABC-B01786050 |
Pricing and packaging data remain undisclosed, but bulk orders typically require direct inquiry.
Future Directions
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Mechanistic Studies: Elucidate targets in Plasmodium and Leishmania species.
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Optimization: Improve bioavailability through prodrug strategies or nanoformulations.
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Clinical Translation: Evaluate in vivo pharmacokinetics and toxicity profiles.
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